

# An In-Depth Technical Guide to 4-Hydroxyphenicillin V: Structure, Properties, and Analysis

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## Compound of Interest

Compound Name: 4-Hydroxyphenicillin V

CAS No.: 20880-67-5

Cat. No.: B051063

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A Foreword for the Modern Researcher: In the landscape of antibiotic research and development, a comprehensive understanding of not only the primary active pharmaceutical ingredients but also their metabolites and related impurities is paramount. **4-Hydroxyphenicillin V**, a hydroxylated derivative of Penicillin V, represents such a compound of interest. It emerges as a metabolite and a byproduct in the fermentation processes of *Penicillium chrysogenum*, the workhorse of industrial penicillin production[1][2]. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to **4-Hydroxyphenicillin V**.

## Unveiling the Chemical Architecture: Structure and Identification

**4-Hydroxyphenicillin V**, systematically named (2S,5R,6R)-6-[[2-(4-hydroxyphenoxy)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a structural analog of Penicillin V, distinguished by the presence of a hydroxyl group on the para position of the phenoxy ring.[2][3][4][5] This seemingly minor modification can have significant implications for its biological activity and physicochemical characteristics.

### Core Structural Features:

- **β-Lactam Ring:** The four-membered ring is the cornerstone of the penicillin family's antibacterial activity, responsible for inhibiting bacterial cell wall synthesis.
- **Thiazolidine Ring:** Fused to the β-lactam ring, this five-membered sulfur-containing ring is a defining feature of the penam core.
- **Acyl Side Chain:** The 6-amino group of the penam core is acylated with a 2-(4-hydroxyphenoxy)acetyl group, which influences the compound's antibacterial spectrum and pharmacokinetic properties.
- **Carboxylic Acid Group:** This functional group is crucial for the molecule's activity and provides a handle for salt formation.

Below is a DOT language representation of the chemical structure of **4-Hydroxyphenicillin V**.

Caption: Chemical structure of **4-Hydroxyphenicillin V**.

## Physicochemical Properties: A Comparative Overview

The introduction of a hydroxyl group to the aromatic ring of the side chain alters the polarity and hydrogen bonding capabilities of **4-Hydroxyphenicillin V** relative to its parent compound. This, in turn, influences its solubility, stability, and chromatographic behavior.

Property	4-Hydroxyphenicillin V	Penicillin V
Molecular Formula	C <sub>16</sub> H <sub>18</sub> N <sub>2</sub> O <sub>6</sub> S	C <sub>16</sub> H <sub>18</sub> N <sub>2</sub> O <sub>5</sub> S
Molecular Weight	366.39 g/mol [3][4]	350.39 g/mol [6]
Melting Point	>143°C (decomposition)	120-128°C (decomposition)[7]
Predicted pKa	2.44 ± 0.50	~2.7
Solubility	Slightly soluble in DMSO and methanol.	Soluble in polar organic solvents.[7]
Stability	Hygroscopic; incompatible with strong oxidizing agents.	Relatively stable in acid compared to Penicillin G.[7]

Expert Insights: The increased polarity due to the hydroxyl group is expected to slightly increase its water solubility compared to Penicillin V, although it remains a sparingly soluble compound in aqueous media. This altered polarity is a key consideration for developing effective extraction, purification, and analytical methods.

## Synthesis and Purification Strategies

While **4-Hydroxyphenicillin V** is primarily encountered as a fermentation byproduct, understanding its synthesis and purification is crucial for obtaining pure standards for analytical and biological testing.

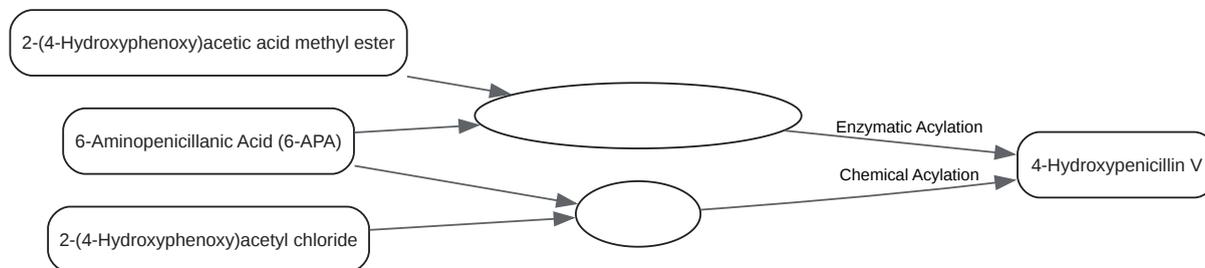
## Biosynthesis and Fermentation

**4-Hydroxyphenicillin V** arises from the hydroxylation of the phenoxyacetic acid precursor or Penicillin V itself during the fermentation of *Penicillium chrysogenum*.<sup>[1][2]</sup> The level of this byproduct can range up to 10-15% of the total penicillins produced.<sup>[1]</sup>

## Chemical and Enzymatic Synthesis Approaches

The synthesis of **4-Hydroxyphenicillin V** can be approached through modifications of established penicillin synthesis routes.

Conceptual Synthetic Pathway:



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Caption: Conceptual synthetic routes to **4-Hydroxyphenicillin V**.

#### Protocol 1: General Procedure for Enzymatic Synthesis

The enzymatic synthesis of penicillins offers a greener alternative to traditional chemical methods. This protocol is adapted from the synthesis of Penicillin V and would require optimization for **4-Hydroxyphenicillin V**.<sup>[8]</sup>

- Enzyme Preparation: Use a partially purified and immobilized  $\alpha$ -acylamino- $\beta$ -lactam acylhydrolase.
- Reaction Mixture: Prepare a buffered solution (e.g., phosphate buffer, pH 6.8) containing 6-aminopenicillanic acid (6-APA) and a suitable acyl donor, such as 2-(4-hydroxyphenoxy)acetic acid methyl ester.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-35°C) with gentle agitation.
- Monitoring: Monitor the progress of the reaction by HPLC, quantifying the formation of **4-Hydroxyphenicillin V** and the consumption of reactants.
- Termination and Purification: Once the reaction reaches optimal conversion, terminate the reaction and proceed with purification, likely involving preparative HPLC.

## Purification from Complex Mixtures

The isolation of **4-Hydroxyphenicillin V** from fermentation broths or synthetic reaction mixtures typically relies on chromatographic techniques, with preparative high-performance liquid chromatography (HPLC) being the method of choice for obtaining high-purity material.[9]

#### Protocol 2: Preparative HPLC Purification

This generalized protocol outlines the steps for purifying **4-Hydroxyphenicillin V**.

- **Sample Preparation:** Dissolve the crude mixture containing **4-Hydroxyphenicillin V** in a suitable solvent, ensuring compatibility with the HPLC mobile phase. Filter the sample to remove any particulate matter.
- **Chromatographic System:**
  - **Column:** A reversed-phase C18 column is a common choice for penicillin-related compounds.
  - **Mobile Phase:** A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient will need to be optimized to achieve separation from Penicillin V and other impurities.
  - **Detection:** UV detection at a wavelength where both Penicillin V and **4-Hydroxyphenicillin V** absorb (e.g., 254 nm) is suitable.
- **Fraction Collection:** Collect fractions corresponding to the elution of the **4-Hydroxyphenicillin V** peak.
- **Purity Analysis:** Analyze the collected fractions by analytical HPLC to assess their purity.
- **Solvent Removal:** Combine the pure fractions and remove the solvent, for example, by lyophilization, to obtain the purified solid compound.

## Analytical Characterization: Spectroscopic and Chromatographic Methods

Accurate characterization of **4-Hydroxyphenicillin V** is essential for its identification and quantification.

## High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary technique for the analysis of **4-Hydroxyphenicillin V**.

### Protocol 3: Analytical HPLC Method

This protocol is based on methods for Penicillin V and would require validation for **4-Hydroxyphenicillin V**.[\[10\]](#)

- Chromatographic System:
  - Column: Lichrospher 100 RP-18e, 250 x 4.0 mm, 10  $\mu$ m.[\[10\]](#)
  - Mobile Phase: A mixture of phosphate buffer, methanol, and water (e.g., 8:42:50 v/v/v), with the pH adjusted to 3.5 with orthophosphoric acid.[\[10\]](#)
  - Flow Rate: 1.2 mL/min.[\[10\]](#)
  - Detection: UV at 254 nm.[\[10\]](#)
  - Column Temperature: Ambient.
- Sample Preparation: Prepare standard and sample solutions in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
- Injection: Inject a fixed volume (e.g., 20  $\mu$ L) of the sample and standard solutions.
- Analysis: Identify and quantify the **4-Hydroxyphenicillin V** peak based on its retention time and peak area relative to a standard.

## Spectroscopic Characterization

While a complete set of experimental spectra for **4-Hydroxyphenicillin V** is not readily available in the public domain, the expected spectral characteristics can be inferred from the structure and data for related compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The spectrum is expected to show characteristic signals for the  $\beta$ -lactam and thiazolidine ring protons, the gem-dimethyl groups, the methylene protons of the side chain, and the aromatic protons of the 4-hydroxyphenoxy group. The aromatic region will be an AB quartet or a set of two doublets, characteristic of a para-substituted benzene ring.
- $^{13}\text{C}$  NMR: The spectrum will display signals for the carbonyl carbons of the  $\beta$ -lactam and amide groups, the carboxylic acid carbon, the carbons of the penam core, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl substituent.

### Infrared (IR) Spectroscopy:

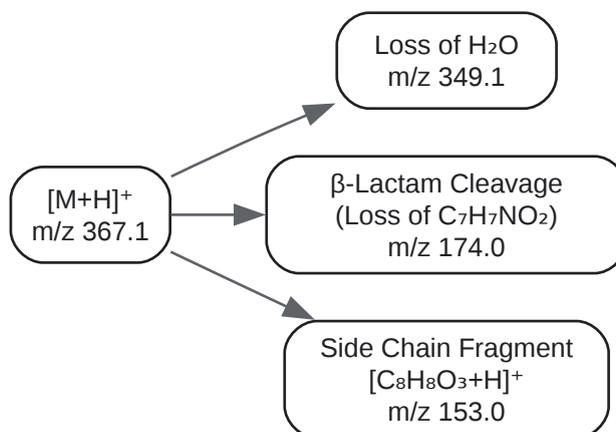
The IR spectrum will exhibit characteristic absorption bands for the various functional groups:

- O-H stretch: A broad band around  $3300\text{ cm}^{-1}$  from the hydroxyl and carboxylic acid groups.
- N-H stretch: Around  $3300\text{ cm}^{-1}$ .
- C=O stretch ( $\beta$ -lactam): A strong absorption band at a relatively high frequency (around  $1770\text{ cm}^{-1}$ ).
- C=O stretch (amide): Around  $1680\text{ cm}^{-1}$ .
- C=O stretch (carboxylic acid): Around  $1700\text{ cm}^{-1}$ .
- Aromatic C=C stretches: In the  $1600\text{-}1450\text{ cm}^{-1}$  region.

### Mass Spectrometry (MS):

Electrospray ionization (ESI) in positive mode would be expected to produce the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  367.1. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving cleavage of the  $\beta$ -lactam ring and fragmentation of the acyl side chain.

### Illustrative MS/MS Fragmentation Pathway:



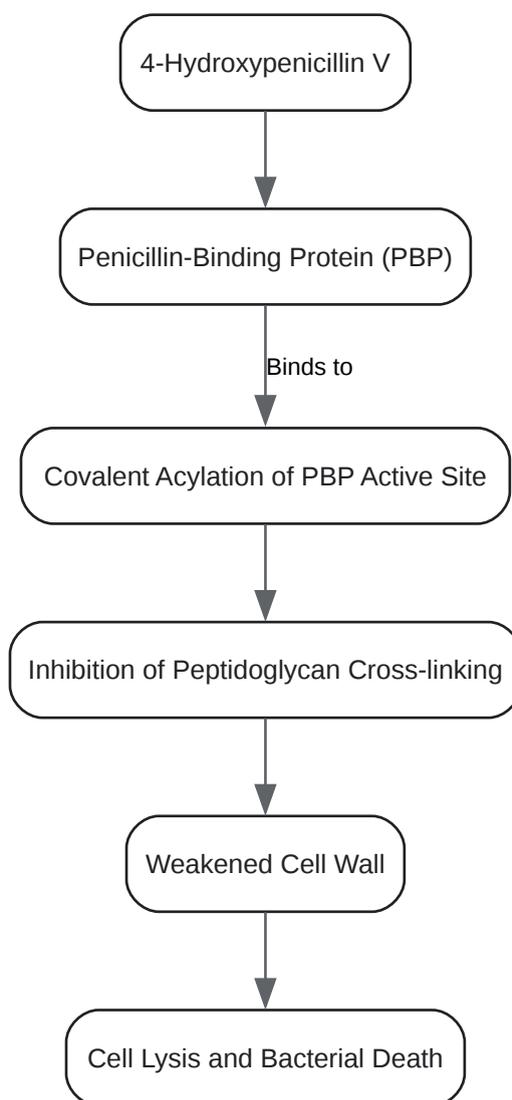
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Caption: A plausible ESI-MS/MS fragmentation pathway for **4-Hydroxyphenicillin V**.

## Biological Activity and Mechanism of Action

As a penicillin derivative, **4-Hydroxyphenicillin V** is expected to exert its antibacterial effect by inhibiting the final step of peptidoglycan synthesis in bacterial cell walls.<sup>[11]</sup> The core mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential for the cross-linking of the peptidoglycan matrix.

Mechanism of Action Workflow:



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Caption: The proposed mechanism of antibacterial action for **4-Hydroxyphenicillin V**.

The antibacterial potency of **4-Hydroxyphenicillin V** relative to Penicillin V is not extensively documented. However, modifications to the acyl side chain can influence the binding affinity to PBPs and, consequently, the minimum inhibitory concentration (MIC) against various bacterial strains. It is plausible that the introduction of the polar hydroxyl group could have a modest impact on its antibacterial spectrum and potency.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[\[9\]](#)[\[12\]](#)

- **Preparation of Antibiotic Stock Solution:** Prepare a stock solution of **4-Hydroxyphenicillin V** in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).
- **Serial Dilutions:** Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculum Preparation:** Prepare a standardized bacterial inoculum (e.g.,  $5 \times 10^5$  CFU/mL) of the test organism in CAMHB.
- **Inoculation:** Add the bacterial inoculum to each well of the microtiter plate.
- **Incubation:** Incubate the plate at 35-37°C for 16-20 hours.
- **Reading Results:** The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

## Concluding Remarks and Future Perspectives

**4-Hydroxyphenicillin V**, while often considered a minor byproduct, warrants attention from a drug development and quality control perspective. Its structural similarity to Penicillin V suggests a comparable mechanism of action, but its altered physicochemical properties necessitate distinct approaches for its isolation, purification, and analysis. This guide has provided a foundational framework for understanding and working with this compound. Further research is needed to fully elucidate its antibacterial spectrum and potency through comprehensive MIC testing against a panel of clinically relevant bacteria. Such data would provide a clearer picture of its potential biological significance and inform strategies for its monitoring and control in pharmaceutical manufacturing.

## References

- Decreased production of para-hydroxyphenicillin V in penicillin V fermentations. PubMed. [\[Link\]](#)

- Application Compendium Solutions for Preparative HPLC. [\[Link\]](#)
- Phenoxymethylpenicillin. Wikipedia. [\[Link\]](#)
- Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins. PubMed. [\[Link\]](#)
- Decreased production of para-hydroxyphenicillin V in penicillin V fermentations. [\[Link\]](#)
- **4-HYDROXYPENICILLIN V**. GSRS. [\[Link\]](#)
- **4-Hydroxyphenicillin V** | C16H18N2O6S | CID 167942. PubChem. [\[Link\]](#)
- 4-Hydroxy phenoxy methyl penicillin. Alentris Research Pvt. Ltd. [\[Link\]](#)
- CAS No : 20880-67-5 | Product Name : Phenoxymethylpenicillin Potassium - Impurity D. Pharmaffiliates. [\[Link\]](#)
- Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. National Center for Biotechnology Information. [\[Link\]](#)
- (A) Traditional chemical synthesis of  $\beta$ -lactam antibiotics. (B)... ResearchGate. [\[Link\]](#)
- Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [\[Link\]](#)
- 13 C NMR characteristics of penicillins. 13 C NMR Chemical Shifts of Penicillins. ResearchGate. [\[Link\]](#)
- Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... ResearchGate. [\[Link\]](#)
- 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [\[Link\]](#)
- Compound: PENICILLIN V (ChEMBL615). ChEMBL. [\[Link\]](#)
- Assay Method Validation Of 4-Hydroxy Phenoxymethylpenicillin And Phenoxy Methyl Penicillin In Phenoxymethylpenicillin Tablets By RP-HPLC. JOCP. [\[Link\]](#)

- NMR spectroscopy of H1 of penicillins and their derivatives. Semantic Scholar. [\[Link\]](#)
- Penicillin V: Package Insert / Prescribing Information. Drugs.com. [\[Link\]](#)
- Market Analysis of Phenoxyethylpenicillin (Penicillin V) in the United States. [\[Link\]](#)
- A Comparison of Four Phenoxyethylpenicillins. National Center for Biotechnology Information. [\[Link\]](#)
- Spectrophotometric assay of hydroxylated by-products in penicillin V fermentations and its application in screening of mutant penicillin producer strains on agar media. PubMed. [\[Link\]](#)
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. [\[Link\]](#)
- Compilation of an ESI-MS Library of  $\beta$ -Lactam Antibiotics for Rapid Identification of Drugs. ResearchGate. [\[Link\]](#)
- Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [\[Link\]](#)
- Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations. National Center for Biotechnology Information. [\[Link\]](#)
- Penicillin Fragmentation - LCMS Analysis of Drug Degradants. Scribd. [\[Link\]](#)
- Antimicrobial Susceptibility Summary 2025. UCLA Quality Management Services. [\[Link\]](#)
- Comparative Purity Study by UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Simulta. [\[Link\]](#)
- Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. Research Journal of Pharmacy and Technology. [\[Link\]](#)
- Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance. National Center for Biotechnology Information. [\[Link\]](#)

- Development and Validation of an HPLC-ESI/MS/MS Method for the Determination of Amoxicillin, Its Major Metabolites, and Ampicillin Residues in Chicken Tissues. MDPI. [\[Link\]](#)
- An Adsorption Based Downstream Processing Approach for Penicillin V from a Penicillium chrysogenum BIONCL I22 Culture Filtrate. National Center for Biotechnology Information. [\[Link\]](#)
- Enzymatic synthesis of phenoxymethylpenicillin using Erwinia aroideae enzyme. PubMed. [\[Link\]](#)
- Penicillin. Wikipedia. [\[Link\]](#)
- Enzymatic Synthesis of Amoxicillin with Immobilized Penicillin G Acylase. Scientia Iranica. [\[Link\]](#)
- Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study. National Center for Biotechnology Information. [\[Link\]](#)
- Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction. National Center for Biotechnology Information. [\[Link\]](#)

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## Sources

- 1. Carbon-13 magnetic resonance spectroscopy of drugs III: penicillins - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 2. 4-Hydroxyphenicillin V | C<sub>16</sub>H<sub>18</sub>N<sub>2</sub>O<sub>6</sub>S | CID 167942 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 3. GSRS [\[gsrs.ncats.nih.gov\]](https://gsrs.ncats.nih.gov)
- 4. 4-Hydroxy phenoxy methyl penicillin | CAS No- 20880-67-5 | NA [\[chemicea.com\]](https://chemicea.com)

- [5. alentris.org \[alentris.org\]](#)
- [6. amt.copernicus.org \[amt.copernicus.org\]](#)
- [7. scribd.com \[scribd.com\]](#)
- [8. Enzymatic synthesis of phenoxymethylpenicillin using Erwinia aroideae enzyme - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. lcms.cz \[lcms.cz\]](#)
- [10. jocpr.com \[jocpr.com\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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